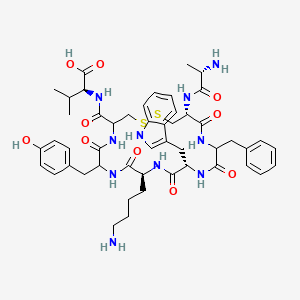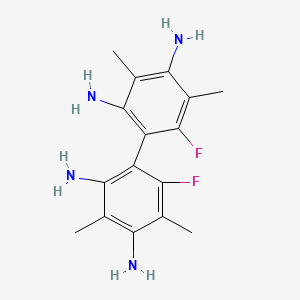
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine is a complex organic compound characterized by its multiple amino and fluoro substituents on a dimethylbenzene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the dimethylbenzene core, followed by the introduction of amino and fluoro groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The fluoro groups can be reduced to form hydrogenated derivatives.
Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluoro groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-3,5-dimethyl-6-sulfotoluene
- 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic acid
Uniqueness
Compared to similar compounds, 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine stands out due to its dual fluoro and amino substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
434-91-3 |
|---|---|
Molekularformel |
C16H20F2N4 |
Molekulargewicht |
306.35 g/mol |
IUPAC-Name |
4-(2,4-diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H20F2N4/c1-5-11(17)9(15(21)7(3)13(5)19)10-12(18)6(2)14(20)8(4)16(10)22/h19-22H2,1-4H3 |
InChI-Schlüssel |
WLJZOVDBARHHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1N)C2=C(C(=C(C(=C2F)C)N)C)N)F)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
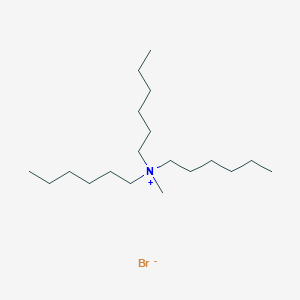
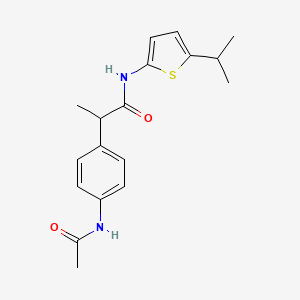
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
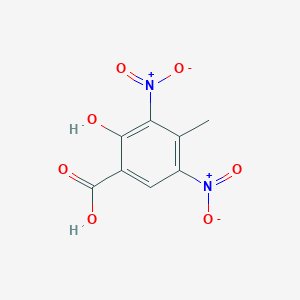
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
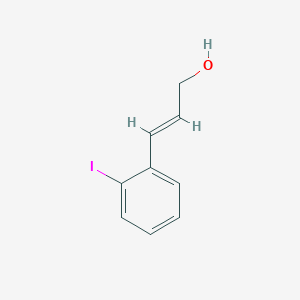

![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)

![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)

